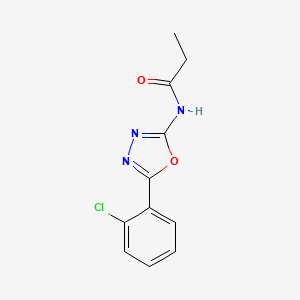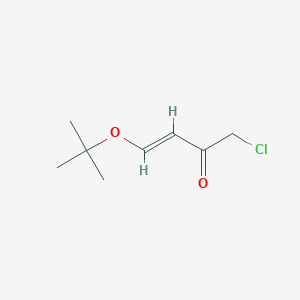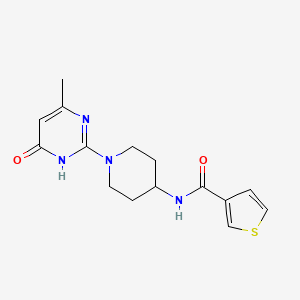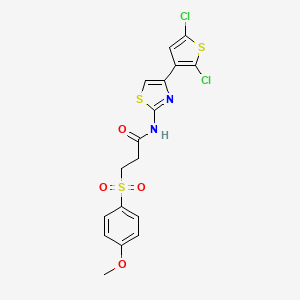
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C17H14Cl2N2O4S3 and its molecular weight is 477.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Compounds containing a sulfonamide thiazole moiety, similar in structure to the specified compound, have been synthesized and evaluated for anticonvulsant activity. Some of these compounds demonstrated protection against convulsions induced by picrotoxin, highlighting their potential as anticonvulsant agents. This suggests a promising area of research for the development of new treatments for seizure-related disorders (Farag et al., 2012).
Photodynamic Therapy for Cancer Treatment
The potential of certain benzenesulfonamide derivatives in photodynamic therapy (PDT) has been explored. These compounds, featuring high singlet oxygen quantum yields, are valuable for Type II PDT mechanisms, offering significant potential for cancer treatment. Their effectiveness as photosensitizers in PDT underscores the therapeutic applications of sulfonamide derivatives in oncology (Pişkin et al., 2020).
Antioxidant and Anticancer Activities
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized, exhibiting remarkable antioxidant activity, surpassing well-known antioxidants like ascorbic acid. Additionally, these compounds have shown cytotoxic activity against human glioblastoma and breast cancer cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).
Herbicide Development
Research into sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide derivatives has led to the development of new herbicidal agents. These studies have not only validated biophore models for predicting herbicidal activity but also identified compounds with promising efficacy against various species, suggesting applications in agricultural science (Ren et al., 2000).
Antimicrobial and Cytotoxic Activities
New thiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds have shown significant antibacterial and anticandidal effects, as well as cytotoxicity against human leukemia and fibroblast cells, highlighting their potential in the development of new antimicrobial and anticancer therapies (Dawbaa et al., 2021).
Propiedades
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S3/c1-25-10-2-4-11(5-3-10)28(23,24)7-6-15(22)21-17-20-13(9-26-17)12-8-14(18)27-16(12)19/h2-5,8-9H,6-7H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYHQVHWFDDEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)
![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)
![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)

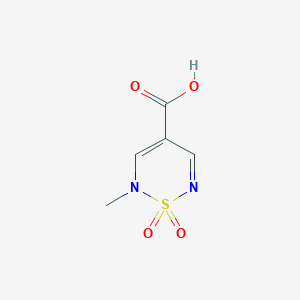
![(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B3012872.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)


![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)
